Physicochemical Differentiation: Pyridin-2-yl vs. Phenyl Ketone at the 3-Position Alters TPSA, Hydrogen-Bond Acceptor Count, and LogP
The target compound (CAS 1992985-35-9) carries a pyridin-2-yl methanone at the imidazo[1,2-b]pyridazine 3-position, whereas its closest commercially available structural analog (CAS 90734-72-8) bears a phenyl methanone. This single-atom substitution (N for C–H at the ortho position of the aryl ring) increases the hydrogen-bond acceptor count from 3 to 5 and raises the topological polar surface area (TPSA) from 47.26 Ų to 60.15 Ų, while simultaneously reducing computed LogP from a consensus value of ~2.4–3.0 to 2.01 . These shifts place the pyridinyl analog in a more favorable region of CNS drug-likeness space (TPSA < 70 Ų) while preserving a lower lipophilicity profile, which is associated with reduced promiscuity and improved developability in kinase-targeted libraries [1].
| Evidence Dimension | Physicochemical properties (TPSA, H-bond acceptors, LogP) |
|---|---|
| Target Compound Data | TPSA = 60.15 Ų; H_Acceptors = 5; LogP = 2.0087 (iLOGP method); MW = 258.66 g/mol; Formula = C₁₂H₇ClN₄O |
| Comparator Or Baseline | Phenyl analog CAS 90734-72-8: TPSA = 47.26 Ų; H_Acceptors = 3; LogP consensus ~2.43 (range 2.07–2.96 across five methods); MW = 257.68 g/mol; Formula = C₁₃H₈ClN₃O |
| Quantified Difference | ΔTPSA = +12.89 Ų (+27.3%); ΔH_Acceptors = +2; ΔLogP ≈ -0.4 to -1.0 (more hydrophilic); MW difference = +0.98 g/mol |
| Conditions | Computed physicochemical properties from vendor technical datasheets (Leyan for target compound; Bidepharm for comparator); TPSA per Ertl et al. (2000) method; LogP per iLOGP/XLOGP3/WLOGP/MLOGP/SILICOS-IT consensus methods |
Why This Matters
The systematically higher TPSA and lower LogP of the pyridinyl analog predict improved aqueous solubility and reduced non-specific protein binding relative to the phenyl congener, which can translate into cleaner screening data and fewer false positives in biochemical and cellular kinase assays.
- [1] Henderson, S.H. et al. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 2024, 269, 116292. DOI: 10.1016/j.ejmech.2024.116292. View Source
